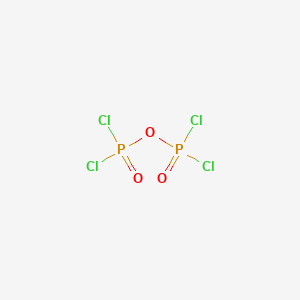

Diphosphoryl chloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diphosphoryl chloride (CAS 13498-14-1), also recognized as pyrophosphoryl chloride, is a highly reactive, moisture-sensitive inorganic anhydride utilized as a specialized phosphorylating and chlorinating agent . In industrial and laboratory procurement, it is primarily sourced for its role in the regioselective phosphorylation of nucleosides, the synthesis of organophosphorus flame retardants, and as a critical reagent in the production of active pharmaceutical ingredients such as quetiapine . Unlike standard phosphorus halides, its unique P-O-P structural framework provides distinct thermodynamic and kinetic profiles during nucleophilic attack, making it an essential precursor when mainstream reagents fail to achieve target selectivity or yield in complex organic syntheses .

Defaulting to phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) for phosphorylation often compromises process efficiency and product purity [1]. While POCl3 is a ubiquitous and cost-effective phosphorylating agent, its aggressive reactivity frequently leads to the formation of undesired phosphate diesters and triesters, necessitating large molar excesses and complex downstream purification [2]. Furthermore, in the synthesis of sterically hindered or functionally modified nucleosides, POCl3 can yield poor conversion rates or induce unwanted side reactions such as dehydration[1]. Diphosphoryl chloride mitigates these issues by acting as a highly regioselective alternative that suppresses over-phosphorylation and improves overall atom economy in sensitive coupling reactions [2].

Superior Yields in the Monophosphorylation of Iodinated Nucleosides

In the synthesis of functionalized dNTPs for enzymatic applications, the limiting step is often the monophosphorylation of modified nucleosides. A comparative synthesis study demonstrated that for the production of 5-I-dCMP and 7-deaza-7-I-dAMP, pyrophosphoryl chloride significantly outperformed phosphorus oxychloride (POCl3) . When utilizing pyrophosphoryl chloride in the optimized parallel synthesis pathway, researchers achieved the highest conversion rates to the corresponding monophosphates, whereas alternative conditions using POCl3 were less effective for these specific iodinated substrates .

| Evidence Dimension | Monophosphorylation efficiency of 5-I-dCMP and 7-deaza-7-I-dAMP |

| Target Compound Data | Optimal conversion to monophosphate achieved |

| Comparator Or Baseline | Phosphorus oxychloride (POCl3) in TMP |

| Quantified Difference | Significant improvement in conversion yield for targeted iodinated nucleosides |

| Conditions | Parallel synthesis pathway for functionalized dNTPs |

Procuring diphosphoryl chloride is critical for maximizing yields and minimizing purification bottlenecks in the commercial synthesis of functionalized and labeled nucleotides.

Enhanced Reactivity in Vilsmeier-Haack Formylation Reactions

Diphosphoryl chloride serves as a highly efficient reagent for Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds . Research indicates that the anhydride forms excellent formylating reagents in combination with N,N-disubstituted formamides . Compared to standard POCl3, the use of pyrophosphoryl chloride provides a more convenient preparation route and robust yields of the desired formylated products, avoiding some of the harshness and side reactions associated with excess phosphoryl chloride .

| Evidence Dimension | Formylation reagent efficacy |

| Target Compound Data | Forms highly active formylating complexes with N,N-disubstituted formamides |

| Comparator Or Baseline | Standard POCl3-based Vilsmeier reagents |

| Quantified Difference | Provides excellent yields and a more convenient preparative route |

| Conditions | Vilsmeier-Haack formylation of nucleophilic aromatic compounds |

For process chemists, utilizing diphosphoryl chloride in Vilsmeier reactions can streamline workflows and improve target compound recovery.

Rapid and High-Yield Preparation of Nucleoside Bisphosphates

The preparation of nucleoside 3'(2'),5'-bisphosphates traditionally requires multi-step protection and deprotection strategies. However, the application of pyrophosphoryl chloride enables a simple, rapid, and direct procedure to prepare these bisphosphates from unprotected nucleosides [1]. Studies have shown that this method achieves nearly 70% yield, significantly outperforming conventional linear synthesis pathways that suffer from cumulative yield losses and extended processing times [1].

| Evidence Dimension | Synthesis yield of nucleoside 3'(2'),5'-bisphosphates |

| Target Compound Data | Nearly 70% yield in a direct, rapid procedure |

| Comparator Or Baseline | Conventional multi-step protection/deprotection synthesis |

| Quantified Difference | Elimination of intermediate steps with high direct conversion |

| Conditions | Direct phosphorylation of unprotected nucleosides |

This compound drastically reduces the time and raw material costs associated with synthesizing complex nucleoside bisphosphates.

Synthesis of Functionalized and Labeled dNTPs

Directly following from its superior performance in the monophosphorylation of iodinated nucleosides, diphosphoryl chloride is the reagent of choice for producing modified nucleotides used in enzymatic applications, PCR, and DNA sequencing technologies .

Advanced Vilsmeier-Haack Formylations

In the synthesis of complex pharmaceutical intermediates and agrochemicals, diphosphoryl chloride is utilized alongside N,N-disubstituted formamides to achieve high-yield formylations of nucleophilic aromatic compounds, outperforming standard POCl3 in sensitive contexts.

Reductive Chlorination in API Manufacturing

Diphosphoryl chloride is specifically procured as a reductive chlorination reagent in the commercial synthesis of active pharmaceutical ingredients (APIs) such as the atypical antipsychotic quetiapine, where precise chlorination without over-reaction is required .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive